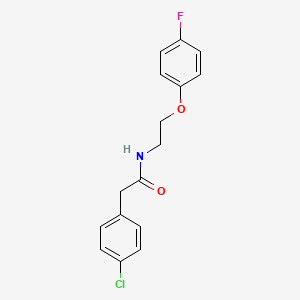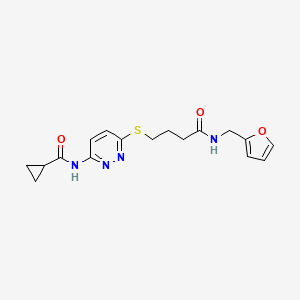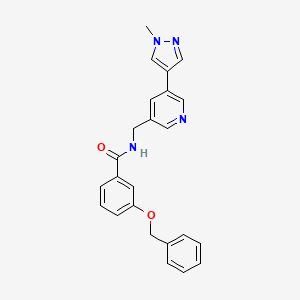![molecular formula C25H22N2O2 B2575564 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-02-2](/img/no-structure.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, also known as MEQ or NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Heterocycles
The quinoline moiety present in the compound is a key structural feature in the synthesis of fused heterocycles . These heterocycles are significant due to their unique biological activities. The compound can be used as a precursor in the synthesis of four-membered to seven-membered heterocycles, which are valuable in drug research and development.
Antimicrobial Applications
Compounds with a quinoline backbone, similar to the one , have shown promising antimicrobial potential . This suggests that our compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.
Anti-Cancer Properties
Derivatives structurally similar to this compound have demonstrated cytotoxicity against certain cancer cell lines, such as the MCF-7 breast cancer cell line. This indicates a potential application in cancer research, particularly in the search for novel anti-cancer drugs.
Anti-Inflammatory and Analgesic Activities
Indole derivatives related to this compound have exhibited anti-inflammatory and analgesic activities . Therefore, it could be investigated for its potential use in developing treatments for conditions associated with inflammation and pain.
Antidepressant and Anti-Parkinson Activities
Some quinolin-2-ones, which share a similar structural framework, have shown potential antidepressant and anti-Parkinson activities . This compound could be valuable in neurological research, particularly in studying and treating mood disorders and Parkinson’s disease.
Antiparasitic and Antischistosomal Activity
The quinoline core is also known for its antiparasitic and antischistosomal activities . Research into this compound could lead to the development of new treatments for parasitic infections, including schistosomiasis.
Synthesis of Organic Fluorescent Dyes
Coumarin and quinolin-2-one derivatives are important classes of organic fluorescent dyes . The compound could be utilized in the synthesis of new fluorescent dyes with potential applications in biological imaging and diagnostics.
Drug Development and Pharmacological Studies
Given the diverse biological activities associated with quinoline derivatives, this compound could play a significant role in drug development and pharmacological studies . It could serve as a lead compound or a chemical scaffold for the synthesis of drugs with various therapeutic properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g, 5.2 mmol) and 2-aminoethylphenol (0.8 g, 7.8 mmol) in DMF (10 mL) and add Et3N (1.5 mL, 10.4 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over Na2SO4. Concentrate the solution under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate in DMF (10 mL) and add NaHCO3 (1.0 g, 12 mmol) and 4-phenylbenzoyl chloride (1.8 g, 7.8 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over Na2SO4 and concentrate the solution under reduced pressure. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid.", "Step 5: Recrystallize the product from ethanol to obtain pure N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid." ] } | |
CAS-Nummer |
851405-02-2 |
Produktname |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
Molekularformel |
C25H22N2O2 |
Molekulargewicht |
382.463 |
IUPAC-Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
CYOJPLQQQGCUON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



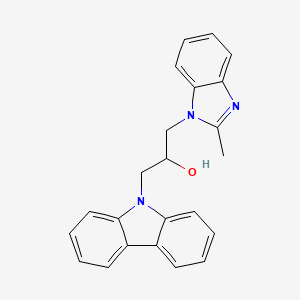
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
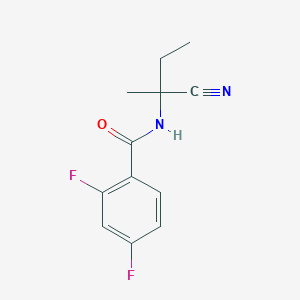
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
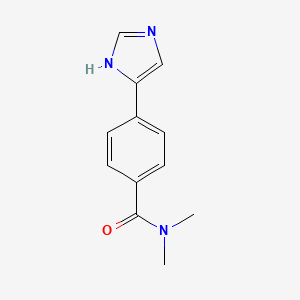
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)
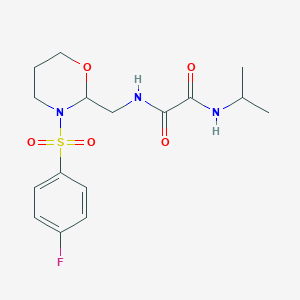
![8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575497.png)
